Cas no 921475-12-9 (2-(2-{(4-methylphenyl)carbamoylamino}-1,3-thiazol-4-yl)-N,N-dipropylacetamide)

2-(2-{(4-Methylphenyl)carbamoylamino}-1,3-thiazol-4-yl)-N,N-dipropylacetamide is a specialized organic compound featuring a thiazole core functionalized with a urea linkage and a dipropylacetamide moiety. Its structural design confers potential utility in medicinal chemistry, particularly as a scaffold for biologically active molecules. The presence of the 4-methylphenyl group enhances lipophilicity, while the thiazole ring may contribute to binding interactions in target systems. The dipropylacetamide tail offers tunable steric and electronic properties, making the compound adaptable for further derivatization. This molecule is of interest in research applications, including drug discovery and agrochemical development, due to its modular architecture and potential for selective activity. Proper handling and storage are recommended to maintain stability.
2-(2-{(4-methylphenyl)carbamoylamino}-1,3-thiazol-4-yl)-N,N-dipropylacetamide structure
921475-12-9 structure
Product Name:2-(2-{(4-methylphenyl)carbamoylamino}-1,3-thiazol-4-yl)-N,N-dipropylacetamide
CAS No:921475-12-9
MF:C19H26N4O2S
MW:374.500342845917
CID:6450926
Update Time:2025-08-04

2-(2-{(4-methylphenyl)carbamoylamino}-1,3-thiazol-4-yl)-N,N-dipropylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(2-{(4-methylphenyl)carbamoylamino}-1,3-thiazol-4-yl)-N,N-dipropylacetamide
    • 4-Thiazoleacetamide, 2-[[[(4-methylphenyl)amino]carbonyl]amino]-N,N-dipropyl-
    • Inchi: 1S/C19H26N4O2S/c1-4-10-23(11-5-2)17(24)12-16-13-26-19(21-16)22-18(25)20-15-8-6-14(3)7-9-15/h6-9,13H,4-5,10-12H2,1-3H3,(H2,20,21,22,25)
    • InChI Key: GJBSDVQEYNWSAT-UHFFFAOYSA-N
    • SMILES: S1C=C(CC(N(CCC)CCC)=O)N=C1NC(NC1=CC=C(C)C=C1)=O

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Additional information on 2-(2-{(4-methylphenyl)carbamoylamino}-1,3-thiazol-4-yl)-N,N-dipropylacetamide

Research Brief on 2-(2-{(4-methylphenyl)carbamoylamino}-1,3-thiazol-4-yl)-N,N-dipropylacetamide (CAS: 921475-12-9)

The compound 2-(2-{(4-methylphenyl)carbamoylamino}-1,3-thiazol-4-yl)-N,N-dipropylacetamide (CAS: 921475-12-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique thiazole core and carbamoylamino functional group, has been investigated for its potential therapeutic applications, particularly in the modulation of neurological and inflammatory pathways. Recent studies have focused on its pharmacological properties, including its binding affinity to specific receptors and its efficacy in preclinical models.

One of the key areas of interest is the compound's interaction with the endocannabinoid system. Preliminary findings suggest that 2-(2-{(4-methylphenyl)carbamoylamino}-1,3-thiazol-4-yl)-N,N-dipropylacetamide may act as a selective modulator of cannabinoid receptors, particularly CB1 and CB2. This has implications for the development of novel treatments for conditions such as chronic pain, neurodegenerative diseases, and inflammatory disorders. The compound's structural features, including the dipropylacetamide moiety, appear to enhance its bioavailability and metabolic stability, making it a promising candidate for further development.

Recent in vitro and in vivo studies have demonstrated the compound's ability to modulate cytokine production and reduce oxidative stress in neuronal cells. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that the compound exhibited significant neuroprotective effects in a rodent model of Parkinson's disease. The researchers attributed these effects to the molecule's ability to inhibit pro-inflammatory signaling pathways and promote the expression of antioxidant enzymes. These findings underscore the potential of 2-(2-{(4-methylphenyl)carbamoylamino}-1,3-thiazol-4-yl)-N,N-dipropylacetamide as a multifunctional therapeutic agent.

Despite these promising results, challenges remain in optimizing the compound's pharmacokinetic profile and minimizing off-target effects. Current research efforts are focused on structural modifications to improve selectivity and reduce potential side effects. Additionally, advanced computational modeling techniques are being employed to predict the compound's interactions with other biological targets and to guide the design of next-generation derivatives.

In conclusion, 2-(2-{(4-methylphenyl)carbamoylamino}-1,3-thiazol-4-yl)-N,N-dipropylacetamide represents a compelling area of research in the chemical biology and pharmaceutical fields. Its unique pharmacological properties and potential therapeutic applications warrant further investigation. Future studies should prioritize translational research to evaluate its efficacy and safety in clinical settings, as well as explore its broader mechanistic underpinnings.

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